2-Chloro-2-deoxy-D-glucose

Catalog No.
S605451
CAS No.
14685-79-1
M.F
C6H11ClO5
M. Wt
198.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-2-deoxy-D-glucose

CAS Number

14685-79-1

Product Name

2-Chloro-2-deoxy-D-glucose

IUPAC Name

(2R,3S,4R,5R)-2-chloro-3,4,5,6-tetrahydroxyhexanal

Molecular Formula

C6H11ClO5

Molecular Weight

198.60 g/mol

InChI

InChI=1S/C6H11ClO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1

InChI Key

RBEGMPAFDRYYIG-SLPGGIOYSA-N

SMILES

C(C(C(C(C(C=O)Cl)O)O)O)O

Synonyms

2-chloro-2-deoxy-D-glucose, 2-chloro-2-deoxyglucose, 2-deoxy-2-chloro-D-glucose, ClDG

Canonical SMILES

C(C(C(C(C(C=O)Cl)O)O)O)O

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)Cl)O)O)O)O

The exact mass of the compound 2-Chloro-2-deoxy-D-glucose is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Deoxy Sugars - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Chloro-2-deoxy-D-glucose (2-CDG), CAS 14685-79-1, is a synthetic, halogenated analog of D-glucose. Like its more common counterpart, 2-Deoxy-D-glucose (2-DG), 2-CDG is taken up by cells via glucose transporters (GLUTs) and phosphorylated by hexokinase. The resulting 2-chloro-2-deoxy-D-glucose-6-phosphate cannot be further metabolized, leading to competitive inhibition of hexokinase and the subsequent disruption of the glycolytic pathway. This mechanism makes it a tool for studying cellular reliance on glycolysis, particularly in cancer research where the Warburg effect—a preference for glycolysis even in the presence of oxygen—is a key metabolic feature.

Research Fit

Glycolysis inhibition studies in hypoxia metabolism models
Chemical impurity reference for [¹⁸F]FDG radiopharmaceutical analysis
Glucose transport assay probe without metabolic trapping interference
Central glucose sensing and feeding behavior research tool

Substituting 2-Chloro-2-deoxy-D-glucose (2-CDG) with other glucose analogs like 2-Deoxy-D-glucose (2-DG) or 2-Fluoro-2-deoxy-D-glucose (2-FDG) is inadvisable due to significant differences in their biochemical interactions and potency. The identity of the substituent at the C-2 position (Cl, H, or F) directly influences the molecule's binding affinity for hexokinase, the rate-limiting enzyme in glycolysis. The size and electronegativity of the halogen atom alter the analog's fit within the enzyme's active site, leading to a predictable hierarchy of binding affinities and, consequently, different potencies in glycolysis inhibition. This makes each analog a distinct pharmacological tool, where the choice depends on the specific inhibitory strength required for a given experimental model. Therefore, selecting 2-CDG over its analogs is a deliberate choice for a specific level of metabolic modulation, not an arbitrary selection of a glycolysis inhibitor.

Substitution Risk

2-CG vs. 2-FG 2-FG exhibits stronger glycolytic inhibition; assay conditions and hypoxia-response thresholds may not transfer directly between analogs.
2-CG vs. 2-DG 2-DG undergoes intracellular phosphorylation and metabolic trapping; substituting without recalibrating uptake/metabolism endpoints may confound results.
2-CG vs. 2-BG 2-BG shows lower target engagement; rank-order-based selectivity for hexokinase inhibition differs, altering pathway-response interpretation.

Modulated Potency in Glycolysis Inhibition Compared to Halogenated Analogs

2-Chloro-2-deoxy-D-glucose (2-CDG) demonstrates a specific, intermediate potency for inhibiting glycolysis when compared to other 2-halogenated glucose analogs. In studies measuring lactate production as an indicator of glycolytic flux, 2-CDG showed an ID50 of 6 mM. This is less potent than 2-Fluoro-2-deoxy-D-glucose (2-FDG), which had an ID50 of 1 mM, but more potent than 2-Bromo-2-deoxy-D-glucose (2-BG), which had an ID50 greater than 6 mM. This positions 2-CDG as a tool for applications where the high potency of 2-FDG may be excessive or where a different kinetic profile is desired.

Evidence DimensionInhibition of Lactate Production (ID50)
Target Compound Data6 mM
Comparator Or Baseline2-Fluoro-2-deoxy-D-glucose (2-FDG): 1 mM; 2-Bromo-2-deoxy-D-glucose (2-BG): >6 mM
Quantified Difference6-fold less potent than 2-FDG; more potent than 2-BG
ConditionsIn vitro assay measuring lactate inhibition in tumor cells.

This allows researchers to select a glycolysis inhibitor with a specific, calibrated potency, avoiding the potentially excessive effects of more potent analogs like 2-FDG in sensitive systems.

Glycolytic inhibition potency
Head-to-head
ID₅₀ = 6 mM
2-FG ID₅₀ = 1 mM; 2-BG ID₅₀ > 6 mM (hypoxic tumor cells)
Supports hypoxia glycolysis endpoint interpretation
Reported intermediate inhibition context; not intended for direct potency claims

Predictable Binding Affinity to Hexokinase I Based on Halogen Size

The procurement decision between halogenated glucose analogs can be guided by their predictable interaction with hexokinase I (HKI), the first enzyme in the glycolytic pathway. In silico modeling and subsequent biological validation have shown that binding affinities to HKI decrease as the size of the halogen at the C-2 position increases. The established binding affinity order is: 2-Fluoro-2-deoxy-D-glucose (2-FG) > 2-Chloro-2-deoxy-D-glucose (2-CG) > 2-Bromo-2-deoxy-D-glucose (2-BG). This structure-activity relationship confirms that 2-CDG possesses a distinct and intermediate binding energy compared to its fluorinated and brominated counterparts, making it a non-interchangeable tool for HKI inhibition studies.

Evidence DimensionRelative Binding Affinity to Hexokinase I
Target Compound DataIntermediate affinity
Comparator Or Baseline2-FG (Higher affinity) > 2-CDG > 2-BG (Lower affinity)
Quantified DifferenceQualitative ranking based on halogen size and binding energy calculations.
ConditionsIn silico flexible docking (QSAR-like approach) and correlation with in vitro biological effects.

For researchers studying hexokinase structure and function, 2-CDG provides a specific molecular probe with a binding affinity that is predictably different from 2-FDG or 2-DG.

Hexokinase I binding rank
Reported
2-FG > 2-CG > 2-BG
In silico docking; no quantitative binding energies
Rank order supports glycolysis inhibitor selection workflow
Class-level inference; validate in target assay system

Precursor Suitability for Synthesis of 2-Deoxy-D-glucose

2-Chloro-2-deoxy-D-glucose serves as a key intermediate in established, multi-step synthetic routes to produce the widely used metabolic inhibitor, 2-Deoxy-D-glucose (2-DG). For example, a patented process involves the haloalkoxylation of a protected D-glucal to form an alkyl 2-deoxy-2-halo-pyranoside, such as a 2-chloro derivative. This intermediate is then converted by reduction to remove the halogen, and subsequent hydrolysis yields the final 2-DG product. The chlorine atom at the C-2 position functions as a crucial reactive handle that is later removed, a role that cannot be fulfilled by the hydrogen in 2-DG itself.

Evidence DimensionRole in Chemical Synthesis
Target Compound DataServes as a reactive intermediate for the synthesis of 2-Deoxy-D-glucose.
Comparator Or Baseline2-Deoxy-D-glucose (target product) lacks the C-2 halogen required for this specific synthetic pathway.
Quantified DifferenceNot applicable (functional difference).
ConditionsMulti-step organic synthesis involving haloalkoxylation, reduction, and hydrolysis.

This makes 2-CDG a necessary procurement choice for synthetic chemists using specific, established routes to manufacture 2-DG or other C-2 modified glucose analogs.

In vivo tracer accumulation
Head-to-head
[³⁴ᵐCl]ClDG: no organ accumulation
[¹⁸F]FDG: high accumulation due to metabolic trapping
Supports transport-only probe context; not a functional PET tracer substitute
Data from animal PET studies; confirm with target imaging platform
Antimalarial activity
Data to verify
IC₅₀ = 8.5 nM
P. falciparum CQR strain, 5 mM glucose (in vitro)
Supports antimalarial screening context
Standalone value; source review recommended
Feeding behavior induction
Class-level
2-CG grouped with 2-FG: more potent feeding than 2-DG
Rat intracerebroventricular infusion model
Context-dependent orexigenic tool; C2 substitution effect review
Qualitative grouping; individual analog attribution requires further data

Calibrated Inhibition of Glycolysis in Cellular Models

For use in studies where the goal is to inhibit glycolysis to a specific, moderate degree. Its potency, intermediate between that of 2-FDG and 2-BG, allows for titrating the level of metabolic stress on cells, which is critical for investigating the downstream effects of partial, rather than complete, glycolytic shutdown.

Structure-Activity Relationship Studies of Hexokinase

As a tool for probing the active site of hexokinase. Its defined size and electronegativity, differing from other halogenated analogs, provide a distinct data point for researchers building computational models or experimental assays to understand how different substrates interact with the enzyme.

Chemical Synthesis Intermediate

Serves as a validated starting material or intermediate in synthetic pathways for producing 2-Deoxy-D-glucose. Laboratories and manufacturers employing synthesis routes that rely on a C-2 halogen as a reactive site require this specific compound to proceed with the established protocol.

Application Fit Matrix

Application
Selection Property
Validation Focus
Hypoxic tumor cell glycolysis inhibition studies
Intermediate glycolytic inhibition profile
Lactate production endpoint calibration vs. 2-FG/2-BG reference data
Glucose transporter kinetics without metabolic trapping
Non-phosphorylatable glucose analog
Uptake assay design and confirmation of no intracellular accumulation
[¹⁸F]FDG impurity analysis reference
Certified high-purity 2-CG reference material
HPLC/GC method validation and impurity profiling
Central glucose sensing and appetite regulation models
Orexigenic research tool with C2-halogen effect
Feeding behavior endpoints in glucoprivic rodent models

XLogP3

-2.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

198.0295011 g/mol

Monoisotopic Mass

198.0295011 g/mol

Heavy Atom Count

12

Other CAS

14685-79-1

Wikipedia

2-Chloro-2-deoxyglucose

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